molecular formula C138H231F3N40O44S B6295552 H-Thr-Ala-Pro-Val-Pro-Met-Pro-Asp-Leu-Lys-Asn-Val-Lys-Ser-Lys-Ile-Gly-Ser-Thr-Glu-Asn-Leu-Lys-His-Gln-Pro-Gly-Gly-Gly-Lys-OH.TFA CAS No. 1428134-39-7

H-Thr-Ala-Pro-Val-Pro-Met-Pro-Asp-Leu-Lys-Asn-Val-Lys-Ser-Lys-Ile-Gly-Ser-Thr-Glu-Asn-Leu-Lys-His-Gln-Pro-Gly-Gly-Gly-Lys-OH.TFA

Cat. No.: B6295552
CAS No.: 1428134-39-7
M. Wt: 3243.6 g/mol
InChI Key: DIIPBAIQVQTXAZ-YMASDBPESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “H-Thr-Ala-Pro-Val-Pro-Met-Pro-Asp-Leu-Lys-Asn-Val-Lys-Ser-Lys-Ile-Gly-Ser-Thr-Glu-Asn-Leu-Lys-His-Gln-Pro-Gly-Gly-Gly-Lys-OH.TFA” is a synthetic peptide composed of a sequence of amino acids. This peptide is often used in biochemical research and pharmaceutical applications due to its specific sequence and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this peptide typically involves solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The process begins with the attachment of the first amino acid to a solid resin. Subsequent amino acids are added one by one in a specific order, using coupling reagents to form peptide bonds. The reaction conditions often involve the use of protecting groups to prevent unwanted side reactions and the use of solvents such as dimethylformamide (DMF) or dichloromethane (DCM).

Industrial Production Methods

In an industrial setting, the production of this peptide may involve automated peptide synthesizers, which can efficiently handle the repetitive steps of SPPS. After synthesis, the peptide is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC). The final product is then lyophilized to obtain a dry powder form.

Chemical Reactions Analysis

Types of Reactions

The peptide can undergo various chemical reactions, including:

    Oxidation: Certain amino acids like methionine can be oxidized to form sulfoxides or sulfones.

    Reduction: Disulfide bonds between cysteine residues can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Various reagents depending on the desired modification, such as carbodiimides for coupling reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Free thiols.

    Substitution: Modified peptides with altered functional groups.

Scientific Research Applications

The peptide has a wide range of applications in scientific research, including:

    Chemistry: Used as a model compound to study peptide synthesis and reactions.

    Biology: Employed in studies of protein-protein interactions, enzyme-substrate interactions, and cellular signaling pathways.

    Medicine: Investigated for its potential therapeutic effects, such as in drug delivery systems or as a therapeutic agent itself.

    Industry: Utilized in the development of diagnostic assays and as a standard in analytical techniques.

Mechanism of Action

The mechanism of action of this peptide depends on its specific sequence and the context in which it is used. Generally, peptides exert their effects by interacting with specific molecular targets, such as receptors, enzymes, or other proteins. These interactions can trigger various cellular responses, including signal transduction, gene expression, or enzymatic activity. The pathways involved are often complex and can vary depending on the peptide’s structure and the biological system.

Comparison with Similar Compounds

Similar Compounds

    H-Tyr-Arg-Arg-Glu-Ala-Glu-Asp-Leu-Gln-Val-Gly-Gln-Val-Glu-Leu-Gly-Gly-Gly-Pro-Gly-Ala-Gly-Ser-Leu-Gln-Pro-Leu-Ala-Leu-Glu-Gly-Ser-Leu-Gln-Lys-Arg: Another synthetic peptide with a different sequence but similar applications.

    H-Ser-Pro-Lys-Met-Val-Gln-Gly-Ser-Gly-Cys-Phe-Gly-Leu-Lys-Met-Asp-Arg-Ile-Ser-Ser-Ser-Ser-Gly-Leu-Gly-Cys-Lys-Val-Leu-Arg-Arg-His: A peptide with a different sequence used in similar research contexts.

Uniqueness

The uniqueness of the peptide “H-Thr-Ala-Pro-Val-Pro-Met-Pro-Asp-Leu-Lys-Asn-Val-Lys-Ser-Lys-Ile-Gly-Ser-Thr-Glu-Asn-Leu-Lys-His-Gln-Pro-Gly-Gly-Gly-Lys-OH.TFA” lies in its specific amino acid sequence, which determines its structure, function, and interactions. This sequence can be tailored to achieve desired properties and effects, making it a valuable tool in various scientific and industrial applications.

Properties

IUPAC Name

(2S)-6-amino-2-[[2-[[2-[[2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]hexanoic acid;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C136H230N40O42S.C2HF3O2/c1-15-72(10)109(129(210)150-64-103(187)154-91(65-177)123(204)172-110(75(13)180)131(212)159-81(40-42-104(188)189)114(195)165-88(57-98(143)182)119(200)162-85(54-68(2)3)116(197)155-77(30-16-21-44-137)111(192)164-87(56-76-60-146-67-151-76)118(199)160-82(39-41-97(142)181)133(214)174-50-26-35-93(174)124(205)149-62-101(185)147-61-100(184)148-63-102(186)153-84(136(217)218)34-20-25-48-141)171-115(196)80(33-19-24-47-140)157-122(203)92(66-178)168-113(194)79(32-18-23-46-139)158-130(211)107(70(6)7)169-121(202)89(58-99(144)183)166-112(193)78(31-17-22-45-138)156-117(198)86(55-69(4)5)163-120(201)90(59-105(190)191)167-126(207)94-36-28-51-175(94)134(215)83(43-53-219-14)161-125(206)95-37-29-52-176(95)135(216)108(71(8)9)170-127(208)96-38-27-49-173(96)132(213)73(11)152-128(209)106(145)74(12)179;3-2(4,5)1(6)7/h60,67-75,77-96,106-110,177-180H,15-59,61-66,137-141,145H2,1-14H3,(H2,142,181)(H2,143,182)(H2,144,183)(H,146,151)(H,147,185)(H,148,184)(H,149,205)(H,150,210)(H,152,209)(H,153,186)(H,154,187)(H,155,197)(H,156,198)(H,157,203)(H,158,211)(H,159,212)(H,160,199)(H,161,206)(H,162,200)(H,163,201)(H,164,192)(H,165,195)(H,166,193)(H,167,207)(H,168,194)(H,169,202)(H,170,208)(H,171,196)(H,172,204)(H,188,189)(H,190,191)(H,217,218);(H,6,7)/t72-,73-,74+,75+,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,106-,107-,108-,109-,110-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIIPBAIQVQTXAZ-YMASDBPESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NCC(=O)NC(CO)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CC1=CN=CN1)C(=O)NC(CCC(=O)N)C(=O)N2CCCC2C(=O)NCC(=O)NCC(=O)NCC(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C3CCCN3C(=O)C(CCSC)NC(=O)C4CCCN4C(=O)C(C(C)C)NC(=O)C5CCCN5C(=O)C(C)NC(=O)C(C(C)O)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CCC(=O)N)C(=O)N2CCC[C@H]2C(=O)NCC(=O)NCC(=O)NCC(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCSC)NC(=O)[C@@H]4CCCN4C(=O)[C@H](C(C)C)NC(=O)[C@@H]5CCCN5C(=O)[C@H](C)NC(=O)[C@H]([C@@H](C)O)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C138H231F3N40O44S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

3243.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.